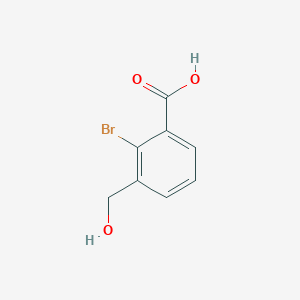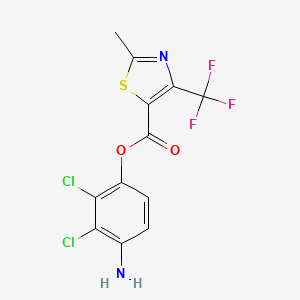![molecular formula C19H32BNO4 B12341115 tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)
tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a heterocyclic compound with a unique structure that includes a boron atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity. Its molecular formula is C14H24BNO2, and it has a molecular weight of 249.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronic ester. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boron atom into a boronic acid derivative.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, reduced boron species, and substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The compound can also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate
- (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Uniqueness
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a boron-containing dioxaborolane moiety. This structure imparts unique reactivity and stability, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C19H32BNO4 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
tert-butyl 2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-9-7-8-15(21)20-24-14-11-12-10-13(18(12,4)5)19(14,6)25-20/h12-15H,7-11H2,1-6H3/t12-,13-,14+,15?,19-/m0/s1 |
InChI-Schlüssel |
GFMVPXYBJVBGHY-RTSGMKEQSA-N |
Isomerische SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)OC(C)(C)C |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)


![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt](/img/structure/B12341077.png)

![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)




![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
